molecular formula C11H13NO2 B7474634 N-(cyclopropylmethyl)-2-hydroxybenzamide

N-(cyclopropylmethyl)-2-hydroxybenzamide

Katalognummer B7474634
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: VHUQQUHPMDFXQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyclopropylmethyl)-2-hydroxybenzamide, also known as CX5461, is a small molecule inhibitor of RNA polymerase I that has been gaining attention in the scientific community for its potential use in cancer treatment.

Wirkmechanismus

N-(cyclopropylmethyl)-2-hydroxybenzamide selectively inhibits RNA polymerase I by binding to a specific site on the enzyme. This leads to the disruption of ribosomal RNA synthesis, which in turn inhibits cancer cell proliferation. N-(cyclopropylmethyl)-2-hydroxybenzamide has been shown to have a different mechanism of action compared to other RNA polymerase inhibitors, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-2-hydroxybenzamide has been shown to have potent anti-tumor activity in a variety of cancer cell lines, both in vitro and in vivo. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. N-(cyclopropylmethyl)-2-hydroxybenzamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(cyclopropylmethyl)-2-hydroxybenzamide is its specificity for RNA polymerase I, which makes it a promising candidate for cancer treatment. However, one limitation is that N-(cyclopropylmethyl)-2-hydroxybenzamide has a short half-life in vivo, which may limit its efficacy as a therapeutic agent. In addition, more research is needed to determine the optimal dosage and treatment regimen for N-(cyclopropylmethyl)-2-hydroxybenzamide in humans.

Zukünftige Richtungen

There are several future directions for research on N-(cyclopropylmethyl)-2-hydroxybenzamide. One area of interest is the development of more potent and selective RNA polymerase inhibitors. Another area of interest is the combination of N-(cyclopropylmethyl)-2-hydroxybenzamide with other cancer therapies, such as chemotherapy or immunotherapy. Finally, more research is needed to determine the optimal dosage and treatment regimen for N-(cyclopropylmethyl)-2-hydroxybenzamide in humans, as well as its potential use in other diseases besides cancer.
Conclusion
In conclusion, N-(cyclopropylmethyl)-2-hydroxybenzamide is a promising candidate for cancer treatment due to its selective inhibition of RNA polymerase I and potent anti-tumor activity. While there are limitations to its use in lab experiments, there are several future directions for research that may lead to the development of more effective therapies. Overall, N-(cyclopropylmethyl)-2-hydroxybenzamide represents an exciting area of research in the fight against cancer.

Synthesemethoden

N-(cyclopropylmethyl)-2-hydroxybenzamide can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzoic acid with cyclopropylmethylamine, followed by a series of chemical reactions to produce the final compound. The synthesis method has been optimized to produce high yields and purity of N-(cyclopropylmethyl)-2-hydroxybenzamide.

Wissenschaftliche Forschungsanwendungen

N-(cyclopropylmethyl)-2-hydroxybenzamide has been studied extensively for its potential use in cancer treatment. It has been shown to selectively inhibit RNA polymerase I, which is overexpressed in many types of cancer cells. Inhibition of RNA polymerase I leads to the downregulation of ribosomal RNA synthesis, which is essential for cancer cell proliferation. N-(cyclopropylmethyl)-2-hydroxybenzamide has been shown to have potent anti-tumor activity in preclinical studies, both in vitro and in vivo.

Eigenschaften

IUPAC Name

N-(cyclopropylmethyl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10-4-2-1-3-9(10)11(14)12-7-8-5-6-8/h1-4,8,13H,5-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUQQUHPMDFXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-2-hydroxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.